N-benzoyl homophenylalanine
Description
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2S)-2-benzamido-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 |
InChI Key |
KYQLWMGRTKMDAA-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted N-Benzoyl Amino Acids
N-Benzoyl homophenylalanine shares structural similarities with other N-benzoylated amino acids. Key analogs include:
Key Findings :
Inhibitory Activity Comparison
N-Benzoyl derivatives are compared with N-(phenylsulfonyl) (PS) analogs in aldose reductase inhibition studies:
Key Findings :
Preparation Methods
Biocatalytic Pathway Design
The enzymatic synthesis of L-homophenylalanine (L-HPA), a precursor to N-benzoyl homophenylalanine, employs α-transaminase from Megasphaera elsdenii to catalyze the transfer of an amino group from an amino donor to a keto acid substrate. This method achieves >99% enantiomeric excess (ee) by leveraging the enzyme’s stereoselectivity. The reaction mechanism involves a ping-pong bi-bi mechanism, where pyridoxal-5′-phosphate (PLP) acts as a cofactor to shuttle amino groups between substrates.
Fed-Batch Crystallization Optimization
A fed-batch process with in situ crystallization enhances productivity by continuously removing L-HPA from the reaction mixture, shifting equilibrium toward product formation. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Substrate concentration | 480 mM (keto acid) | Maximizes conversion |
| Temperature | 30°C | Balances enzyme activity/stability |
| pH | 8.0 (phosphate buffer) | Optimizes PLP binding |
| Crystallization trigger | Product solubility <5 g/L | Prevents inhibition |
This approach yielded 18 g of L-HPA at 92% conversion efficiency.
Chemical Synthesis Routes
Benzoylation via Friedel–Crafts Reaction
A stereocontrolled benzoylation method employs TfOH as both solvent and catalyst, enabling direct acylation of L-homophenylalanine’s aromatic side chain. The reaction proceeds via electrophilic aromatic substitution, with TfOH stabilizing the acylium ion intermediate.
Reaction Conditions:
Carbodiimide-Mediated Coupling
N-Benzoylation using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) is a standard peptide coupling method. The protocol involves:
-
Activation of benzoic acid with DCC/HOBt in anhydrous dichloromethane.
-
Reaction with L-homophenylalanine at 0°C for 2 hours.
-
Quenching with aqueous NaHCO₃ and purification via recrystallization.
Limitations:
Hybrid Chemoenzymatic Approaches
Integrated Fermentation and Chemical Acylation
Genetically engineered Escherichia coli strains overproducing L-HPA are coupled with post-fermentation benzoylation. The process involves:
-
Fermentation: 72 h at 37°C, yielding 45 g/L L-HPA.
-
Cell Lysis: Ultrasonication in phosphate buffer (pH 7.4).
-
Benzoylation: Benzoic anhydride (1.5 eq) added to lysate at 4°C for 24 h.
Advantages:
Solvent and Temperature Optimization
Isopropyl Acetate/Water Biphasic Systems
Patent data reveals that isopropyl acetate/water mixtures (3:1 v/v) enhance reaction yields by:
-
Partitioning hydrophobic intermediates into the organic phase.
Case Study:
Low-Temperature Hydrogen Chloride Treatment
Scalability and Industrial Adaptation
Kilogram-Scale Production Metrics
A 100 L reactor process for N-benzyl oxazinone synthesis (a related intermediate) demonstrates scalability:
| Metric | Value |
|---|---|
| Batch Volume | 40 L |
| Hydrogen Chloride Used | 2.25 kg |
| Cycle Time | 18 h |
| Purity (HPLC) | 99.1% |
This protocol’s principles are directly applicable to this compound synthesis.
Cost-Benefit Analysis of Methods
| Method | Cost ($/kg) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Enzymatic (fed-batch) | 420 | 99.5 | Low (aqueous buffer) |
| Friedel–Crafts (TfOH) | 890 | 98.7 | High (acid waste) |
| DCC Coupling | 1,150 | 99.2 | Moderate (solvents) |
Q & A
Q. What are the common synthetic routes for N-benzoyl homophenylalanine, and how do reaction conditions influence yield and purity?
this compound can be synthesized via allylic C–H amination followed by vinylic C–H arylation using α-olefins and arylboronic acids as starting materials. Reaction efficiency depends on catalysts (e.g., palladium complexes), solvent polarity, and temperature control. For example, anhydrous dichloromethane with alkaline catalysts is optimal for formylation reactions . Purification typically involves chromatography or crystallization in non-polar solvents.
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
High-performance liquid chromatography (HPLC) with chiral columns is critical for enantiomeric purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features, such as benzoyl group substitution patterns. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography validates stereochemistry in crystalline derivatives .
Q. How is this compound utilized in preclinical drug discovery?
It serves as a chiral building block for angiotensin-converting enzyme (ACE) inhibitors and proteasome inhibitors. Researchers incorporate it into peptide analogs to study bioactivity via in vitro assays (e.g., Lactobacillus casei growth inhibition for antitumor prescreening) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for microbial antitumor activity?
SAR analysis involves systematic substitution at the benzoyl ring (e.g., fluorination at meta positions) and modification of the homophenylalanine backbone. Biological activity is assessed using microbial systems (e.g., Lactobacillus casei growth inhibition assays). Computational docking models predict binding affinity to target enzymes like bacterial dihydrofolate reductase .
Q. What strategies improve microbial biosynthesis yields of homophenylalanine derivatives?
Overexpression of cyanobacterial genes hphA, hphB, and hphCD in E. coli enhances conversion of L-phenylalanine to L-homophenylalanine. Optimizing induction conditions (e.g., IPTG concentration, temperature) and substrate feeding (e.g., fluorinated phenylalanine analogs) increases titers to ~630 mg/L. Substrate specificity of HphB enzyme is critical for accepting non-natural analogs .
Q. How can enantioselective resolution challenges be addressed for β-homophenylalanine derivatives?
Kinetic resolution using engineered ω-transaminases (e.g., Sphaerobacter thermophilus variants) achieves high enantiomeric excess (ee). For example, the S17P|T38V variant exhibits 3.211 U/µg activity toward β-homophenylalanine. Chiral extraction with metal-BINAP complexes (e.g., copper) in biphasic systems also improves separation efficiency .
Q. How should researchers reconcile contradictory data in homophenylalanine biosynthesis studies?
Discrepancies in microbial yields may arise from gene expression variability or substrate inhibition. Validate via:
- qPCR to confirm hphABCD transcript levels.
- Enzyme activity assays (e.g., NADPH consumption rates for HphB).
- Substrate scope testing (e.g., HphA’s specificity for l-Phe vs. m-fluorophenylalanine) .
Methodological Guidelines
-
Experimental Design for SAR Studies :
-
Data Reporting Standards :
- Adhere to NIH preclinical guidelines for replicability: detail strain genotypes, growth media, and assay conditions (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
